(6-Bromopyridin-2-yl)methanamine hydrobromide
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Overview
Description
(6-Bromopyridin-2-yl)methanamine hydrobromide: is a chemical compound with the molecular formula C6H8Br2N2 and a molecular weight of 267.95 g/mol . It is commonly used in scientific research due to its unique properties and molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-yl)methanamine hydrobromide typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and ammonia or amine derivatives for the amination step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (6-Bromopyridin-2-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (6-Bromopyridin-2-yl)methanamine hydrobromide is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new technologies and processes.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (6-Chloropyridin-2-yl)methanamine hydrobromide
- (6-Fluoropyridin-2-yl)methanamine hydrobromide
- (6-Iodopyridin-2-yl)methanamine hydrobromide
Comparison: Compared to its analogs, (6-Bromopyridin-2-yl)methanamine hydrobromide exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in certain chemical reactions and applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
(6-bromopyridin-2-yl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHNGNYBODIRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-95-0 |
Source
|
Record name | (6-bromopyridin-2-yl)methanamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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